2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester

Description

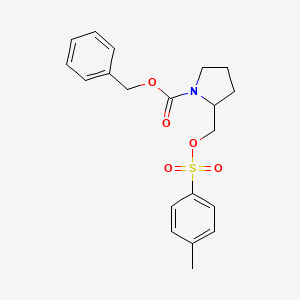

2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester at the 1-position and a toluene-4-sulfonyloxymethyl group at the 2-position of the pyrrolidine ring.

Properties

IUPAC Name |

benzyl 2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5S/c1-16-9-11-19(12-10-16)27(23,24)26-15-18-8-5-13-21(18)20(22)25-14-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLHXKQZPMJMPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 159748-96-6) is a derivative of pyrrolidine with notable biological activity. This article focuses on its biological properties, synthesis, and potential applications in medicinal chemistry.

Molecular Structure

- Molecular Formula : CHNOS

- Molecular Weight : 389.47 g/mol

Structural Features

The compound features a pyrrolidine ring, a carboxylic acid functional group, and a benzyl ester, along with a toluene-4-sulfonyloxymethyl group. These structural elements contribute to its reactivity and interaction potential in biological systems.

| Feature | Description |

|---|---|

| Pyrrolidine Ring | Provides basic nitrogen functionality |

| Carboxylic Acid Group | Contributes to acidity and reactivity |

| Benzyl Ester | Enhances lipophilicity |

| Toluene-4-sulfonyloxymethyl | Increases electrophilic character |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group enhances its electrophilicity, allowing it to form covalent bonds with nucleophiles in proteins, potentially leading to enzyme inhibition or modulation.

Pharmacological Applications

Research indicates that compounds similar to this one exhibit various pharmacological activities, including:

- Antimicrobial Activity : Compounds with similar functional groups have shown effectiveness against bacterial strains.

- Antitumor Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : Potential as inhibitors for specific enzymes involved in metabolic pathways.

Case Studies

- Antimicrobial Activity : A study evaluating the antimicrobial properties of sulfonyl-containing compounds found that derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential for development into antibacterial agents.

- Cytotoxicity in Cancer Cells : Research published in Journal of Medicinal Chemistry explored the cytotoxic effects of pyrrolidine derivatives on various cancer cell lines, revealing promising results for further development .

- Enzyme Interaction Studies : Investigations into the enzyme inhibition profiles of similar compounds showed that modifications at the pyrrolidine ring can enhance binding affinity and selectivity for target enzymes .

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Pyrrolidine Ring : Starting from appropriate precursors, the pyrrolidine structure is formed through cyclization reactions.

- Introduction of the Toluene Sulfonyl Group : This step involves the reaction of an alcohol with a sulfonyl chloride, facilitating the creation of the sulfonyl ether.

- Esterification : The final step includes esterification with benzyl alcohol to yield the desired product.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound's structure allows for potential modifications that can lead to the development of novel therapeutic agents. Its sulfonate group can enhance solubility and bioavailability, which are critical factors in drug design.

- Case studies have shown that derivatives of pyrrolidine compounds exhibit various biological activities, including anti-inflammatory and analgesic effects.

-

Enzyme Inhibition :

- Research indicates that compounds similar to 2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine can act as enzyme inhibitors, particularly in the context of metabolic pathways related to cancer and other diseases. This opens avenues for targeted therapies.

-

Synthesis of Bioactive Molecules :

- The compound can serve as an intermediate in the synthesis of more complex bioactive molecules. For instance, it can be utilized in the synthesis of amino acid derivatives that are crucial for pharmaceutical applications.

Organic Chemistry Applications

-

Synthetic Reactions :

- The presence of the sulfonate group makes this compound a valuable reagent in organic synthesis, particularly in nucleophilic substitution reactions. This is essential for creating more complex organic molecules.

- It can be used in the preparation of other functionalized pyrrolidine derivatives, which are important in medicinal chemistry.

-

Catalysis :

- Due to its structural features, 2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine may function as a catalyst or catalyst precursor in various organic reactions, enhancing reaction rates and selectivity.

Biological Studies

-

Interaction Studies :

- Investigating the interactions between this compound and biological macromolecules (like proteins) is crucial for understanding its potential therapeutic effects.

- Studies have suggested that such compounds could modulate biological pathways, making them candidates for further exploration in drug discovery.

-

Toxicological Assessments :

- Safety profiles are essential for any pharmaceutical application. Preliminary studies on similar compounds indicate a need for comprehensive toxicological assessments to ensure safety for human use.

Case Studies and Research Findings

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonate Group

The toluene-4-sulfonyl (tosyl) group acts as an excellent leaving group, enabling S<sub>N</sub>2 or S<sub>N</sub>1 substitution reactions.

Mechanistic Insight : The tosylate’s electron-withdrawing nature stabilizes the transition state, favoring bimolecular displacement. Steric hindrance from the pyrrolidine ring may slightly reduce reactivity compared to linear analogs .

Hydrolysis of the Benzyl Ester

The benzyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Key Note : Benzyl esters are typically cleaved via hydrogenolysis (H<sub>2</sub>/Pd-C), but hydrolysis avoids the need for catalytic hydrogenation .

Reduction of the Ester Group

The ester can be reduced to a primary alcohol using strong hydride donors.

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| LiAlH<sub>4</sub> | Anhydrous THF | 0°C → RT | 2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-methanol | 70% | |

| DIBAL-H | Toluene | -78°C | Same as above | 88% |

Side Reactions : Over-reduction of the sulfonate group is rare but possible under prolonged exposure to LiAlH<sub>4</sub>.

Pyrrolidine Ring Functionalization

The pyrrolidine ring participates in oxidation and N-alkylation reactions.

Chirality Considerations : The stereochemical integrity of the pyrrolidine ring is maintained during oxidation but may invert during alkylation depending on the reagent .

Comparison with Similar Compounds

Key Research Findings

- Synthetic Accessibility : Benzyl ester derivatives generally exhibit higher yields (80–88%) compared to tert-butyl or sulfonate analogs (72–86%) due to milder deprotection conditions .

- Biological Relevance : Sulfonyloxymethyl groups serve as leaving groups in prodrug design, whereas methoxycarbonyl or naphthyl groups target hydrophobic binding pockets .

- Industrial Status : Discontinuation of this compound may reflect competition from more stable or synthetically accessible analogs like QD-5820 or QE-2392 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.